2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
This compound belongs to the class of indole derivatives . Indole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as a crucial scaffold in various synthetic drug molecules and natural products . Our compound features an indole nucleus, along with additional functional groups.
Preparation Methods
The synthetic routes for this compound involve the following steps:
Thioimidazolidinone Formation: Start with the reaction of 2-(4-chlorophenyl)ethylamine with thiourea to form the thioimidazolidinone ring.
Oxidation and Cyclization: Oxidize the thioimidazolidinone to the corresponding imidazolidinone. Cyclization occurs simultaneously.
Acetylation: Acetylate the imidazolidinone nitrogen with acetic anhydride.
Substitution: Replace the chlorine atom on the phenyl ring with a propoxy group using sodium propoxide.
Chemical Reactions Analysis
Oxidation: The thioimidazolidinone undergoes oxidation during cyclization.
Substitution: The chlorine atom is substituted with a propoxy group.
Common Reagents: Thiourea, acetic anhydride, sodium propoxide.
Major Product: The final compound, as described.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for designing new derivatives with diverse biological activities.
Biology: Its indole scaffold may interact with receptors, making it relevant for drug discovery.
Medicine: Research explores its potential as an antiviral, anti-inflammatory, and antitumor agent.
Industry: It could find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Targets: Investigate its binding to specific receptors or enzymes.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Include related structures like tryptophan, indomethacin, and celecoxib.
Properties
Molecular Formula |
C28H28ClN3O3S |
---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O3S/c1-2-18-35-24-14-12-22(13-15-24)30-26(33)19-25-27(34)32(23-6-4-3-5-7-23)28(36)31(25)17-16-20-8-10-21(29)11-9-20/h3-15,25H,2,16-19H2,1H3,(H,30,33) |
InChI Key |
SGRDNDFLEFLMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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